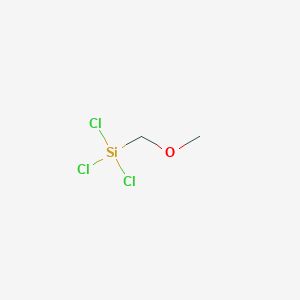

Methoxymethyltrichlorosilane

Beschreibung

Methoxymethyltrichlorosilane (CAS 33415-27-9) is an organosilicon compound with the molecular formula C₂H₅Cl₃OSi and a molecular weight of 179.5 g/mol. It features a methoxymethyl group (CH₃OCH₂–) bonded to a silicon atom with three chlorine substituents. This compound is primarily utilized in surface treatment applications, including electroplating additives (e.g., brighteners for zinc, nickel, and tin plating), phosphating solutions, and ceramic coating formulations . It is stored at 2–8°C to maintain stability, reflecting its sensitivity to environmental conditions .

Eigenschaften

IUPAC Name |

trichloro(methoxymethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5Cl3OSi/c1-6-2-7(3,4)5/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCZMHLQQANKEBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC[Si](Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5Cl3OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methoxymethyltrichlorosilane can be synthesized through the reaction of trichlorosilane with methanol in the presence of a catalyst such as triethylamine and copper(I) chloride. The reaction is typically carried out in diethyl ether as a solvent and requires heating for about 2 hours .

Industrial Production Methods: In industrial settings, this compound is produced by the direct process involving the reaction of chloromethane with elemental silicon in the presence of a copper catalyst at elevated temperatures (around 250°C). This method is similar to the production of other chlorosilanes .

Types of Reactions:

Hydrolysis: this compound undergoes hydrolysis to form methoxysilanol and hydrochloric acid.

Alcoholysis: Reaction with alcohols such as methanol results in the formation of alkoxysilanes, such as trimethoxymethylsilane.

Common Reagents and Conditions:

Hydrolysis: Water is used as the reagent, and the reaction is typically carried out at room temperature.

Alcoholysis: Methanol is the common reagent, and the reaction is conducted at ambient conditions.

Reduction: Sodium or other alkali metals are used, and the reaction requires an inert atmosphere to prevent unwanted side reactions.

Major Products:

Hydrolysis: Methoxysilanol and hydrochloric acid.

Alcoholysis: Trimethoxymethylsilane and hydrochloric acid.

Reduction: Polysilynes and sodium chloride.

Wissenschaftliche Forschungsanwendungen

Methoxymethyltrichlorosilane has a wide range of applications in scientific research:

Wirkmechanismus

Methoxymethyltrichlorosilane exerts its effects primarily through its reactivity with water and alcohols. The hydrolysis and alcoholysis reactions lead to the formation of silanols and alkoxysilanes, respectively, which can further condense to form crosslinked siloxane polymers. These reactions are facilitated by the presence of reactive silicon-chlorine bonds that readily undergo nucleophilic substitution .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares methoxymethyltrichlorosilane with structurally related chlorosilanes:

Reactivity and Stability

- This compound : The methoxy group (–OCH₃) reduces electrophilicity at the silicon center compared to methyltrichlorosilane, leading to slower hydrolysis. However, it still reacts with moisture to generate hydrochloric acid .

- Methyltrichlorosilane: Exhibits rapid hydrolysis, producing HCl and silanols. Reacts violently with water, acids, and bases, necessitating storage in dry, inert environments .

- Trimethylchlorosilane : With only one chlorine atom, its hydrolysis is less exothermic, making it safer for laboratory use as a protective group agent .

Research Findings and Trends

Recent studies highlight the unique role of this compound in nanotechnology and advanced coatings, where its balanced reactivity and functional group compatibility offer advantages over more volatile chlorosilanes . In contrast, methyltrichlorosilane remains dominant in industrial polymer synthesis due to its cost-effectiveness and well-understood reactivity .

Biologische Aktivität

Methoxymethyltrichlorosilane (MMTCS) is a silane compound with significant applications in various fields, including materials science and biochemistry. Its structure, characterized by a methoxymethyl group and three chlorinated silicon atoms, allows it to engage in diverse chemical interactions. This article examines the biological activity of MMTCS, focusing on its cytotoxicity, potential therapeutic applications, and mechanisms of action.

MMTCS can be represented by the formula . Its chemical structure enables it to act as a precursor for silicon-based materials and coatings, which can influence biological systems.

Cytotoxicity

Recent studies have investigated the cytotoxic effects of MMTCS on various cell lines. The MTT assay is commonly employed to evaluate cell viability following exposure to MMTCS. For instance, research indicates that MMTCS exhibits dose-dependent cytotoxicity in human cancer cell lines, potentially leading to apoptosis through mitochondrial pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 (Leukemia) | 25 | Induction of apoptosis |

| HeLa (Cervical) | 30 | Cell cycle arrest |

| A549 (Lung) | 20 | Reactive oxygen species generation |

The mechanisms underlying the biological activity of MMTCS include:

- Reactive Oxygen Species (ROS) Generation : MMTCS can induce oxidative stress within cells, leading to increased levels of ROS. This oxidative stress is associated with cellular damage and apoptosis.

- Cell Cycle Arrest : Studies suggest that MMTCS may interfere with the cell cycle, particularly at the G2/M checkpoint, preventing cell division and promoting apoptosis.

- Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane permeability, triggering programmed cell death.

Case Studies

-

Study on Leukemic Cells :

A study conducted on K562 leukemic cells demonstrated that treatment with MMTCS resulted in a significant reduction in cell viability. The IC50 value was determined to be 25 µM, indicating substantial cytotoxic potential. The study reported that MMTCS treatment led to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins. -

Lung Cancer Research :

In A549 lung cancer cells, MMTCS was shown to induce apoptosis through ROS-mediated pathways. The study found that MMTCS treatment resulted in elevated levels of lipid peroxidation products and decreased glutathione levels, suggesting a shift towards oxidative stress.

Antioxidant Activity

While primarily recognized for its cytotoxic properties, MMTCS also exhibits antioxidant activity. This dual role may contribute to its therapeutic potential by enabling selective targeting of cancerous cells while sparing normal cells.

Q & A

Q. What are the critical safety protocols for handling methoxymethyltrichlorosilane in laboratory settings?

this compound hydrolyzes readily in moisture, releasing hydrochloric acid (HCl), which necessitates strict moisture control and ventilation. Key precautions include:

- Use of chemically resistant gloves (e.g., nitrile) , face shields, and lab coats to prevent skin/eye contact .

- Conduct experiments in a fume hood to avoid inhalation of vapors .

- Store at 2–8°C in sealed containers to minimize hydrolysis .

- Immediate neutralization of spills with sodium bicarbonate and disposal via approved hazardous waste protocols .

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical methods include:

- Gas Chromatography-Mass Spectrometry (GC-MS) to detect volatile impurities and verify molecular weight (179.5 g/mol) .

- Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups (e.g., Si-Cl bonds at ~500 cm⁻¹, Si-O-C stretches near 1000 cm⁻¹) .

- ¹H/¹³C NMR to confirm methoxy (-OCH₃) and methylene (-CH₂-) group integration .

Q. What are the standard synthetic pathways for this compound?

While direct synthesis details are limited in public literature, analogous trichlorosilanes (e.g., methyltrichlorosilane) are synthesized via Grignard reactions or direct chlorination of silane precursors . For methoxymethyl derivatives, a plausible route involves methanolysis of chloromethyltrichlorosilane intermediates under anhydrous conditions .

Advanced Research Questions

Q. How does the reactivity of this compound differ in polar vs. non-polar solvents, and what mechanistic implications arise?

In polar solvents (e.g., THF), this compound undergoes rapid hydrolysis due to enhanced solvation of the Si-Cl bond. In non-polar solvents (e.g., hexane), reactivity shifts toward nucleophilic substitution (e.g., with alcohols or amines). This duality enables tailored functionalization for applications like silicone resin crosslinking or surface modification .

Q. How can researchers resolve contradictions in reported hydrolysis rates of this compound across studies?

Discrepancies may arise from variations in:

- Humidity levels : Use Karl Fischer titration to quantify trace water in reaction systems .

- Temperature : Hydrolysis accelerates at >25°C; employ Arrhenius plots to model kinetic differences .

- Catalytic impurities : Trace metals (e.g., Fe³⁺) or acids may skew results; pre-purify solvents via distillation over molecular sieves .

Q. What strategies optimize this compound’s performance in surface treatment applications (e.g., electroplating additives)?

Key methodological considerations:

- Co-deposition with surfactants : Enhances adhesion of silane layers on metal substrates (e.g., zinc in cyanide-free electroplating) .

- pH control : Maintain pH 4–6 during hydrolysis to balance Si-O-Si network formation and colloidal stability .

- Post-treatment curing : Anneal coatings at 80–100°C to improve crosslinking density and corrosion resistance .

Q. What advanced techniques validate the interfacial bonding mechanism of this compound on oxide surfaces?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.